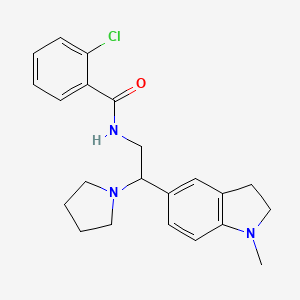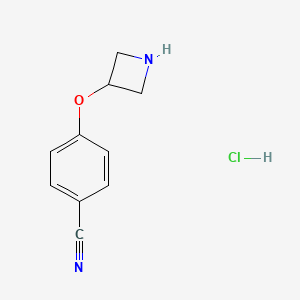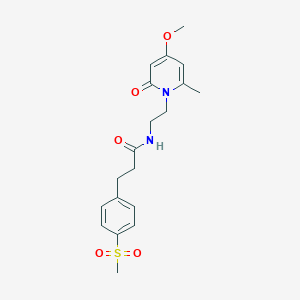
2-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to 2-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide involves multiple steps, including the creation of potent and selective histamine-3 receptor antagonists from a new class of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives. These compounds, including compound 39, demonstrate potent in vitro and in vivo activities, indicating a complex synthesis pathway that can be adapted for our compound of interest (Zhou et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds, such as those involving pyrrolidin-1-yl and benzamide groups, reveals a variety of interactions and conformations that are crucial for their biological activity. For instance, the study on the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provides insights into the conformational preferences and binding modes that could be relevant to our compound (Shim et al., 2002).
Chemical Reactions and Properties
The chemical reactivity and properties of benzamide derivatives, including those with pyrrolidin-1-yl groups, have been explored through various reactions. These studies help understand the functional group transformations and reactivity patterns that are applicable to 2-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide. For example, the synthesis and neuroleptic activity of similar benzamides provide a foundation for predicting the chemical behavior and potential applications of our compound of interest (Iwanami et al., 1981).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline forms, play a crucial role in the compound's application and stability. Research on related compounds, like the preparation and characterization of two crystalline forms of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, provides valuable insights into the factors influencing the physical properties of our compound (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and interaction with biological molecules, are essential for understanding the compound's functionality and potential applications. Studies on metal complexes of N-(phenyl(pyrrolidin-1-yl)methyl)benzamide and its antimicrobial activities offer a glimpse into the complex chemical behavior and potential utility of our compound (Muruganandam et al., 2013).
Wissenschaftliche Forschungsanwendungen
Metabolism and Disposition in Humans
Research into compounds like SB-649868, an orexin receptor antagonist, provides insights into the metabolism and disposition of benzamide derivatives in humans. These studies are crucial for understanding how such compounds are processed by the body, their metabolic pathways, and their elimination, which has implications for their therapeutic use, especially in treating conditions like insomnia (Renzulli et al., 2011).
Diagnostic Imaging
Radiolabeled benzamides, such as [iodine-123]-(S)-IBZM, have been explored for their potential in diagnostic imaging, particularly in detecting melanoma metastases. The ectodermic origin of melanocytes and their presence in the substantia nigra justify the experimental use of these tracers for melanoma imaging, highlighting their application in medical diagnostics and the study of neuropsychiatric disorders (Maffioli et al., 1994).
Pharmacokinetics in Non-Diabetic Subjects
The pharmacokinetics of antiulcer compounds, such as KW-5805, have been studied in non-diabetic human subjects to evaluate their tolerability and metabolic processing. These studies serve as a foundation for understanding the safety and efficacy of new therapeutic agents, emphasizing the importance of research on benzamide derivatives in developing treatments for various conditions (Uckert et al., 1989).
Restless Legs Syndrome Research
Investigations into idiopathic restless legs syndrome (RLS) have utilized compounds like [123I]-IBZM for Single Photon Emission Computed Tomography (SPECT) imaging to study dopaminergic systems in the brain. Such research contributes to our understanding of neurological disorders and the potential role of dopaminergic agents in their treatment (Tribl et al., 2001).
Cancer Research
Studies on sigma receptors in cancer, using compounds like N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), have explored their potential for visualizing primary breast tumors in vivo. This highlights the role of benzamide derivatives in developing diagnostic tools and treatments for cancer, providing a pathway to noninvasive assessment of tumor proliferation (Caveliers et al., 2002).
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O/c1-25-13-10-17-14-16(8-9-20(17)25)21(26-11-4-5-12-26)15-24-22(27)18-6-2-3-7-19(18)23/h2-3,6-9,14,21H,4-5,10-13,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYIKTSYNKMNGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3Cl)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B2497386.png)



![{4-[Methyl({7-[(4-methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-yl})amino]cyclohexyl}methanesulfonic acid](/img/structure/B2497397.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide](/img/structure/B2497399.png)
![2-methyl-N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2497400.png)

![2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2497402.png)

![(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine](/img/structure/B2497404.png)
![1-(4-Bromophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2497405.png)
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(3,3-dimethyl-2H-1-benzofuran-5-yl)methanone;hydrochloride](/img/structure/B2497407.png)
![(E)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2497409.png)